molecular formula C7H13N3 B13535052 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B13535052
M. Wt: 139.20 g/mol
InChI Key: QGRMQRZPCDRCJL-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 1 and 4, and an ethanamine group at position 3

Preparation Methods

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach includes the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one as starting materials . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-(1,4-dimethylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-5-4-10(3)9-7(5)6(2)8/h4,6H,8H2,1-3H3

InChI Key

QGRMQRZPCDRCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(C)N)C

Origin of Product

United States

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